molecular formula C9H8ClN B2754644 2-(2-Chloro-6-methylphenyl)acetonitrile CAS No. 76574-40-8

2-(2-Chloro-6-methylphenyl)acetonitrile

Cat. No. B2754644
CAS RN: 76574-40-8
M. Wt: 165.62
InChI Key: QTJQWPCJVQWLHS-UHFFFAOYSA-N
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Description

“2-(2-Chloro-6-methylphenyl)acetonitrile” is a chemical compound with the molecular formula C9H8ClN . It is also known as 2-Chlorobenzyl cyanide . This compound was used in the synthesis of clopidogrel, a platelet aggregation inhibitor .


Molecular Structure Analysis

The molecular weight of “2-(2-Chloro-6-methylphenyl)acetonitrile” is 165.62 . The exact structure of this compound is not provided in the search results.

Scientific Research Applications

Catalytic Applications

A study by Molleti and Yadav (2017) highlights the use of a potassium-promoted lanthanum-magnesium oxide catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen, Ibuprofen, and Naproxen. This research demonstrates the potential of 2-(2-Chloro-6-methylphenyl)acetonitrile derivatives in pharmaceutical synthesis through innovative catalytic methods (Molleti & Yadav, 2017).

Molecular Imprinted Polymers

Omidi et al. (2014) explored the use of molecular imprinted polymers for the selective and sensitive detection of 4-chloro-2-methylphenoxy acetic acid in complex matrices, indicating the utility of chloro and methyl substituted phenylacetonitriles in environmental monitoring and public health (Omidi et al., 2014).

Organic Synthesis and Materials Science

Al-Issa (2012) reported on the synthesis of a new series of pyridine and fused pyridine derivatives from chloro and methyl-substituted phenylacetonitriles, showcasing their importance in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Al-Issa, 2012).

Electrochemical Studies

Soylemez et al. (2015) described the electrochemical copolymerization of a novel monomer with 3,4-ethylenedioxythiophene, emphasizing the role of acetonitrile in the polymerization process. This study highlights the relevance of 2-(2-Chloro-6-methylphenyl)acetonitrile in the synthesis of materials with potential applications in electrochromic devices (Soylemez et al., 2015).

Environmental Analysis

Wilkowska and Biziuk (2010) developed a method for the determination of organochlorine pesticides and PCBs in fish muscle samples using microwave-assisted extraction, where acetonitrile plays a key role in the extraction process. This underscores the utility of 2-(2-Chloro-6-methylphenyl)acetonitrile derivatives in environmental analysis and food safety (Wilkowska & Biziuk, 2010).

properties

IUPAC Name

2-(2-chloro-6-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJQWPCJVQWLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methylphenyl)acetonitrile

Synthesis routes and methods

Procedure details

A solution of 9.4 g of alpha,2-dichloro-6-methyltoluene in 30 ml of 95% ethanol is treated with a solution of 3.8 g of potassium cyanide in 5 ml of water and heated at reflux for 6 hours. The crude product is isolated by pouring the cooled reaction mixture into water and filtering the precipitated solid. Recrystallization from aqueous ethanol gives 4.9 g of pure 2-chloro-6-methylphenylacetonitrile, mp 49°-51° C., in two crops.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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